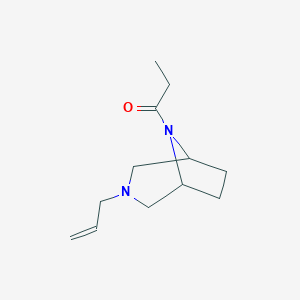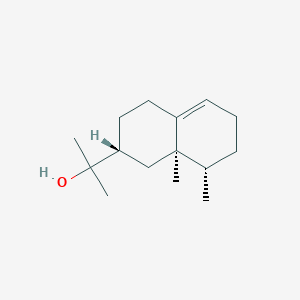
Eremoligenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eremoligenol is a natural compound found in several plant species, including the bark of the Eremophila mitchellii tree. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases. Eremoligenol is a triterpenoid compound that has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Aplicaciones Científicas De Investigación
Eremoligenol has been found to exhibit several therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Eremoligenol has also been found to exhibit anti-cancer properties and can be used to treat various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, eremoligenol has been found to exhibit neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of eremoligenol is not fully understood. However, it has been found to exhibit its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Eremoligenol has also been found to exhibit its anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, eremoligenol has been found to exhibit its neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Efectos Bioquímicos Y Fisiológicos
Eremoligenol has been found to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and enzymes, which reduces inflammation in the body. Eremoligenol has also been found to induce apoptosis and inhibit the proliferation of cancer cells, which reduces the growth and spread of cancer. Additionally, eremoligenol has been found to reduce oxidative stress and inflammation in the brain, which protects against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using eremoligenol in lab experiments include its natural origin, its ability to exhibit multiple therapeutic applications, and its relatively low toxicity. However, the limitations of using eremoligenol in lab experiments include its low availability and the difficulty in synthesizing it in large quantities.
Direcciones Futuras
There are several future directions for eremoligenol research. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to further understand its mechanism of action and how it exhibits its therapeutic properties. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for eremoligenol.
Conclusion:
Eremoligenol is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and can be synthesized from the bark of the Eremophila mitchellii tree. Eremoligenol has several advantages and limitations for lab experiments, and there are several future directions for eremoligenol research. Overall, eremoligenol has the potential to be a valuable therapeutic agent in the treatment of various diseases.
Propiedades
Número CAS |
10219-71-3 |
|---|---|
Nombre del producto |
Eremoligenol |
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
2-[(2R,8S,8aR)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13+,15+/m0/s1 |
Clave InChI |
MQWIFDHBNGIVPO-NJZAAPMLSA-N |
SMILES isomérico |
C[C@H]1CCC=C2[C@@]1(C[C@@H](CC2)C(C)(C)O)C |
SMILES |
CC1CCC=C2C1(CC(CC2)C(C)(C)O)C |
SMILES canónico |
CC1CCC=C2C1(CC(CC2)C(C)(C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)
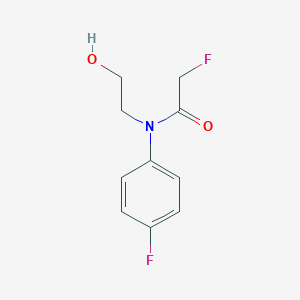
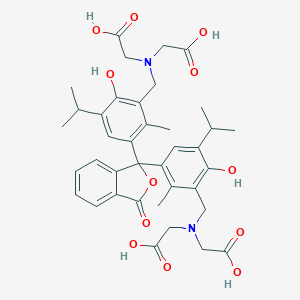


![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)
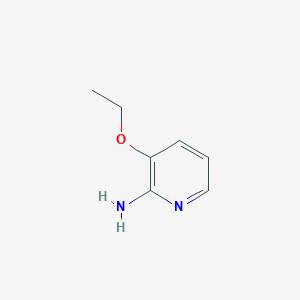

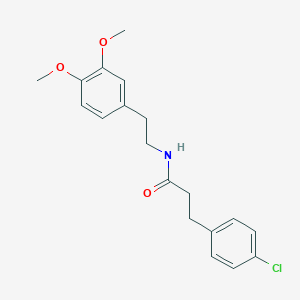
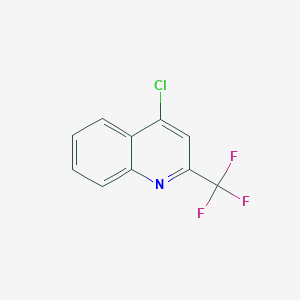
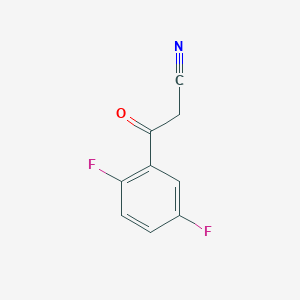
![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
